molecular formula C8H8N2O4 B2372363 4-Nitrobenzyl carbamate CAS No. 32339-07-4

4-Nitrobenzyl carbamate

Cat. No.: B2372363
CAS No.: 32339-07-4
M. Wt: 196.162
InChI Key: FPBOSUGVPBRYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Nitrobenzyl carbamate involves a series of chemical reactions. For instance, one study reported the preparation of this compound prodrugs of the 5-aminobenz[e]indoline class of DNA minor groove alkylating agents . Another study described the construction of a reduction-responsive oligonucleotide by post-modification of an oligonucleotide with a diazo compound bearing a 4-nitrobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it has been reported that a series of substituted anilines from 4-nitrobenzyl carbamates can be released following nitro group reduction by radiolytic, enzymic, and chemical methods .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 196.04840674 g/mol . The compound has a topological polar surface area of 98.1 Ų .

Scientific Research Applications

Bioreductive Prodrug Triggers

4-Nitrobenzyl carbamates are investigated as triggers for bioreductive prodrugs. They are particularly efficient when combined with E. coli B nitroreductase, which reduces them into hydroxylamines, subsequently fragmenting to release toxic amine-based toxins. This fragmentation can be accelerated by electron-donating substituents on the benzyl ring, enhancing their potential as prodrug triggers (Hay et al., 1999).

ADEPT and GDEPT Therapies

4-Nitrobenzyl carbamates are also synthesized and evaluated for their use in ADEPT (Antibody-Directed Enzyme Prodrug Therapy) and GDEPT (Gene-Directed Enzyme Prodrug Therapy). These therapies involve activating a prodrug only in the presence of a specific enzyme, which is targeted to cancer cells. For example, certain N10-(4-nitrobenzyl)carbamate-protected prodrugs showed a significant activation potential in this context (Sagnou et al., 2000).

Imaging Tumor Hypoxia

In the field of medical imaging, 4-nitrobenzyl carbamates have been explored for imaging tumor hypoxia using positron emission tomography (PET). However, studies indicate that while these compounds do accumulate in tumors, their slow clearance from non-target tissues and extensive defluorination in vivo make them suboptimal for this purpose (Zhang et al., 2016).

Catalysis and Electrosynthesis

The catalytic properties of 4-nitrobenzyl derivatives have been studied for reactions such as the reduction of CO2. 4-Nitrobenzyl bromide, in particular, has shown potential as a catalyst in the electrocarboxylation process, indicating its versatile role in catalytic and electrosynthetic applications (Mohammadzadeh et al., 2020).

Polymer and Material Science

In polymer and material science, 4-nitrobenzyl groups are used for protecting hydroxyl functions. They can be selectively removed in the presence of other benzyl-type protecting groups, making them valuable in the synthesis and modification of various polymers and materials (Kukase et al., 1990).

Biochemical Analysis

Biochemical Properties

4-Nitrobenzyl carbamate has been shown to interact with nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor microenvironments . The compound’s this compound group can be reduced by NTR to a 4-aminobenzyl carbamate group .

Cellular Effects

The reduction of this compound by NTR triggers a responsive “turn-on” two-photon excited fluorescence in cells and in vivo . This indicates that this compound can influence cell function by interacting with specific enzymes and altering cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by NTR in the presence of reduced nicotinamide adenine dinucleotide (NADH) . The this compound group in the compound is reduced to a 4-aminobenzyl carbamate group .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . The yield of released anilines from this compound, following nitro group reduction by radiolytic, enzymic, and chemical methods, decreased over the pH range 4–7 .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of NTR . The compound’s reduction by NTR suggests that it could interact with other enzymes or cofactors in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.

Properties

IUPAC Name

(4-nitrophenyl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBOSUGVPBRYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32339-07-4
Record name (4-nitrophenyl)methyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes 4-nitrobenzyl carbamate (4-NBC) interesting for bioreductive prodrug development?

A1: 4-NBCs are being explored as potential triggers in bioreductive prodrugs, especially those designed to work with enzymes like E. coli B nitroreductase (NTR) [, ]. This enzyme can reduce the nitro group in 4-NBC to a hydroxylamine. This modified 4-NBC then undergoes fragmentation, rapidly releasing the active drug component, which is often a cytotoxic amine [, ]. This mechanism allows for targeted drug release within the tumor microenvironment.

Q2: How does the structure of the 4-NBC moiety influence its fragmentation rate after reduction?

A2: Research suggests that electron-donating substituents on the benzyl ring of 4-NBC can significantly accelerate the fragmentation rate of the reduced hydroxylamine intermediate []. This effect is likely due to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. Additionally, incorporating an α-methyl group on the benzyl ring also enhances fragmentation []. These structural modifications could lead to the development of more efficient NTR-activated prodrugs.

Q3: What challenges have been encountered when using 4-NBCs as triggers for 5-aminobenz[e]indoline-based prodrugs?

A3: While some 4-NBC prodrugs of 5-aminobenz[e]indoline DNA minor groove alkylating agents showed promise in vitro, translating this to in vivo efficacy proved challenging []. While cytotoxicity ratios in NTR-expressing human and murine cell lines were comparable to known NTR substrates like CB1954, in vivo studies using the 2-hydroxyethoxy analogue in EMT6 tumors showed limited efficacy despite a decrease in NTR+ve cells []. This suggests that factors like pharmacokinetic properties might need optimization for this specific class of prodrugs.

Q4: Has the use of 4-NBC been explored beyond traditional chemotherapy applications?

A4: Yes, a recent study used a 4-NBC derivative, this compound–Cys(SEt)-Asp-Asp-Phe(iodine)–2-cyano-benzothiazole (NBC-Iod-CBT), to directly visualize intracellular nanoparticle formation using nano-computed tomography (nano-CT) [, ]. Upon glutathione reduction and NTR cleavage, NBC-Iod-CBT undergoes a click reaction, self-assembling into nanoparticles detectable by nano-CT. This innovative application highlights the versatility of 4-NBC as a tool in chemical biology research.

Q5: What are the potential drawbacks of using 4-NBC as a trigger in prodrugs?

A5: One challenge is the potential for the released amine to react with a reactive 4-iminoquinomethane intermediate generated during the fragmentation process []. This side reaction can decrease the effective concentration of the active drug component. Designing prodrugs with highly potent cytotoxic payloads could help overcome this limitation by ensuring therapeutic efficacy even at lower released amine concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.